![molecular formula C15H23ClN2S B5039863 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine](/img/structure/B5039863.png)
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology.
Wirkmechanismus
The exact mechanism of action of 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is not fully understood. However, it is believed to act as a dopamine receptor modulator, specifically targeting the D2 and D3 receptor subtypes. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain and improve cognitive function. It has also been shown to have anti-tumor properties and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine in lab experiments is its ability to selectively target dopamine receptors, which can be useful in studying the role of dopamine in various physiological processes. However, its limited solubility in water can be a limitation for some experiments, and its potential toxicity at high doses must be taken into consideration.
Zukünftige Richtungen
There are several future directions for research on 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine. In neuroscience, further studies are needed to fully understand its mechanism of action and potential therapeutic applications for schizophrenia and other neurological disorders. In oncology, more research is needed to determine its anti-tumor properties and potential as a chemotherapeutic agent. In immunology, its potential as a treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis should be explored. Additionally, further studies are needed to optimize its synthesis method and improve its solubility and bioavailability.
Conclusion:
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is a promising chemical compound that has been studied for its potential therapeutic applications in various fields. Its ability to selectively target dopamine receptors and modulate the immune response makes it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses, and to optimize its synthesis method and improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine involves the reaction of 4-chlorobutyl sulfide with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated for its ability to modulate the activity of dopamine receptors and as a potential treatment for schizophrenia. In oncology, it has been studied for its anti-tumor properties and as a potential chemotherapeutic agent. In immunology, it has been investigated for its ability to modulate the immune response and as a potential treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanylbutyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2S/c1-17-9-11-18(12-10-17)8-2-3-13-19-15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKRUZWLJDZUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


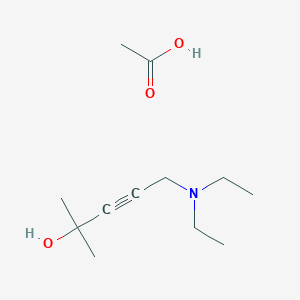
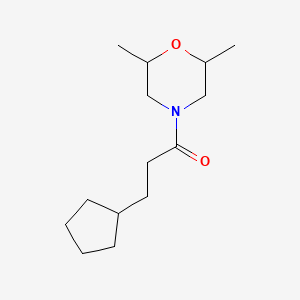

![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)

![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)
![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
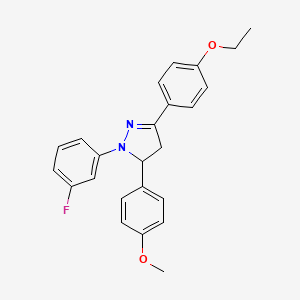
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5039847.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)
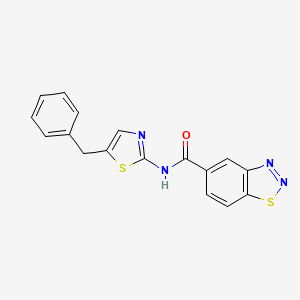
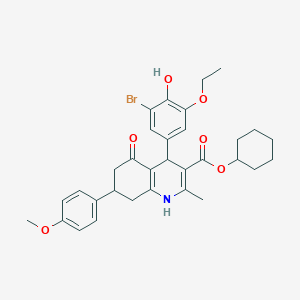
![methyl 4,5-dimethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5039870.png)